

1,4-Butanediammonium: A Comprehensive Technical Guide

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Compound of Interest

Compound Name: 1,4-Butanediammonium

Cat. No.: B1226911

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Introduction

1,4-Butanediammonium, the dicationic form of putrescine, is a ubiquitous polyamine crucial for cellular proliferation, differentiation, and survival. As a fundamental metabolite, its roles in various physiological and pathological processes have garnered significant attention in biomedical research and drug development. This technical guide provides an in-depth overview of the core physicochemical properties of **1,4-butanediammonium**, its involvement in key signaling pathways, and detailed experimental protocols for its quantification.

Physicochemical Data

The following table summarizes the key quantitative data for **1,4-butanediammonium** and its neutral counterpart, 1,4-butanediamine (putrescine).

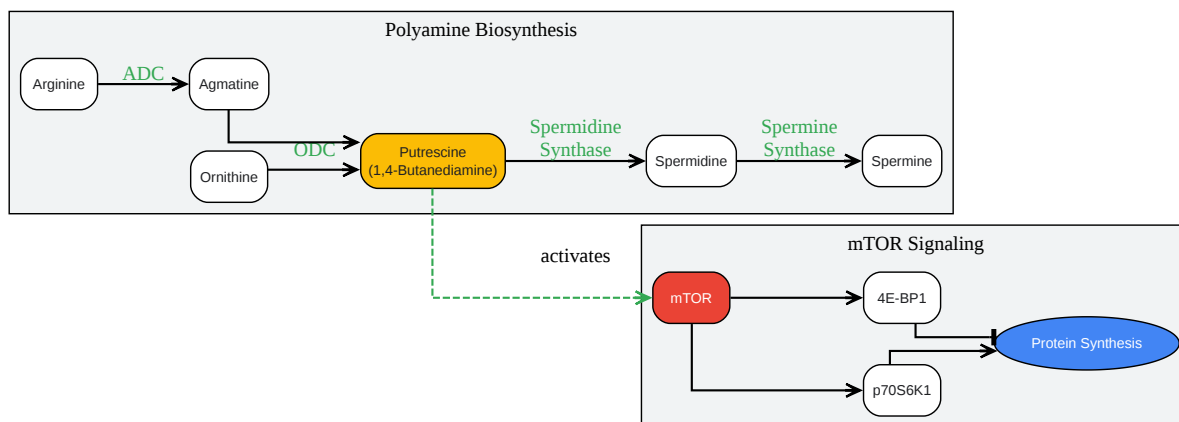
Property	1,4-Butanediammonium	1,4-Butanediamine (Putrescine)
Molecular Formula	C4H14N2 ²⁺	C4H12N2
Molecular Weight	90.17 g/mol	88.1515 g/mol
CAS Registry Number	Not directly available for the cation	110-60-1
Synonyms	Putrescinium(2+), Putrescine dication	Putrescine, 1,4-Diaminobutane

Polyamine Biosynthesis and Signaling Pathway

1,4-Butanediammonium is the physiologically active form of putrescine at neutral pH. Putrescine is a central molecule in the polyamine biosynthesis pathway, which is highly regulated and essential for cell growth.

The biosynthesis of putrescine primarily occurs through two pathways: the decarboxylation of ornithine by ornithine decarboxylase (ODC), and a pathway starting from arginine, which is converted to agmatine by arginine decarboxylase (ADC) and subsequently to putrescine. Putrescine is then converted to higher polyamines, spermidine and spermine, through the action of spermidine synthase and spermine synthase, respectively. These reactions utilize decarboxylated S-adenosylmethionine (dcSAM) as an aminopropyl group donor.

Polyamines, including putrescine, are implicated in various signaling pathways. One notable example is the mTOR (mechanistic target of rapamycin) signaling pathway, which is a central regulator of cell growth, proliferation, and protein synthesis.^{[1][2]} Studies have shown that putrescine can stimulate the mTOR pathway, leading to the phosphorylation of its downstream targets, 4EBP1 and p70S6K1, thereby promoting protein synthesis.^[1]



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Caption: Polyamine biosynthesis pathway leading to the activation of the mTOR signaling pathway by putrescine.

Experimental Protocols

The quantification of **1,4-butanediammonium** (as putrescine) and other polyamines in biological samples is commonly performed using High-Performance Liquid Chromatography (HPLC) or Gas Chromatography-Mass Spectrometry (GC-MS). These methods often require a derivatization step to improve the chromatographic separation and detection of these highly polar and non-volatile compounds.

Protocol: Quantification of Polyamines by HPLC with Benzoylation

This protocol outlines a common method for the analysis of polyamines using pre-column derivatization with benzoyl chloride followed by reversed-phase HPLC.

1. Materials and Reagents:

- Perchloric acid (PCA), 0.2 M
- Benzoyl chloride
- Sodium hydroxide (NaOH), 2 M
- Saturated sodium chloride (NaCl) solution
- Diethyl ether
- Methanol (HPLC grade)
- Acetonitrile (HPLC grade)
- Water (HPLC grade)
- Polyamine standards (putrescine, spermidine, spermine)
- Internal standard (e.g., 1,6-hexanediamine)

2. Sample Preparation and Extraction:

- Homogenize tissue samples or cells in 10 volumes of ice-cold 0.2 M PCA.
- Centrifuge the homogenate at 10,000 x g for 20 minutes at 4°C.
- Collect the supernatant containing the polyamines.

3. Derivatization (Benzoylation):

- To 200 µL of the PCA extract, add 400 µL of 2 M NaOH and 10 µL of benzoyl chloride.
- Vortex vigorously for 30 seconds.
- Allow the reaction to proceed for 20 minutes at room temperature.
- Stop the reaction by adding 2 mL of saturated NaCl solution.

- Extract the benzoylated polyamines with 2 mL of diethyl ether by vortexing for 1 minute.
- Centrifuge at 1,500 x g for 5 minutes to separate the phases.
- Transfer the upper ether layer to a new tube and evaporate to dryness under a stream of nitrogen.
- Reconstitute the dried residue in 100-200 μ L of the HPLC mobile phase (e.g., 60% methanol).

4. HPLC Analysis:

- Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 μ m).
- Mobile Phase: Isocratic elution with a mixture of methanol and water (e.g., 60:40, v/v) or a gradient elution for better separation.
- Flow Rate: 1.0 mL/min.
- Detection: UV detector at 254 nm.
- Injection Volume: 20 μ L.

5. Quantification:

- Prepare a standard curve using known concentrations of benzoylated polyamine standards.
- Quantify the polyamines in the samples by comparing their peak areas to the standard curve.
- Use the internal standard to correct for variations in extraction and derivatization efficiency.

This detailed guide provides a solid foundation for researchers and professionals working with **1,4-butanediammonium** and other polyamines, enabling a deeper understanding of their biological significance and providing practical methods for their analysis.

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References

- 1. Putrescine stimulates the mTOR signaling pathway and protein synthesis in porcine trophectoderm cells - PubMed [pubmed.ncbi.nlm.nih.gov]
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